Alkene-ethyl-PEG1-t-Butyl ester
CAS No.:
Cat. No.: VC13528286
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O3 |
|---|---|
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | tert-butyl 3-but-3-enoxypropanoate |
| Standard InChI | InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3 |
| Standard InChI Key | VVPCJJBLXFFMME-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCC=C |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Alkene-ethyl-PEG1-t-Butyl ester features a linear structure comprising three key components:
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Alkene group: A terminal double bond (C=C) at the but-3-enyl position, enabling participation in radical-mediated thiol-ene reactions .
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Ethyl-PEG1 spacer: A short ethylene glycol chain (OCH₂CH₂O) that enhances hydrophilicity and steric flexibility, critical for biocompatibility.
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tert-Butyl ester: A bulky protecting group (C(C(CH₃)₃)O) that stabilizes the carboxylate moiety during synthetic manipulations.
The compound’s SMILES notation (CC(C)(C)OC(=O)CCOCCC=C) and InChIKey (VVPCJJBLXFFMME-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | tert-butyl 3-but-3-enoxypropanoate |
| Solubility | Soluble in chloroform, DMSO |
| Storage Conditions | -20°C, anhydrous environment |
Synthesis and Industrial-Scale Production
Synthetic Pathways
The synthesis of Alkene-ethyl-PEG1-t-Butyl ester typically involves a multi-step process:
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Esterification: Reacting 3-but-3-en-1-ol with tert-butyl bromoacetate in the presence of a base to form the PEG1-ester backbone.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the product with >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.
Industrial protocols often employ continuous flow reactors to optimize yield and reduce side reactions. For instance, photochemical thiol-ene couplings—utilizing UVA irradiation—achieve 70–85% efficiency in functionalizing the alkene group .
Scalability Challenges
Batch processes face limitations in heat dissipation during exothermic reactions, necessitating precise temperature control. Advances in microreactor technology have mitigated these issues, enabling gram-scale production with consistent quality.
| Parameter | Alkene-ethyl-PEG1-t-Butyl Ester | Alkyne-ethyl-PEG1-t-Butyl Ester |
|---|---|---|
| Reaction Rate (k) | 0.15 M⁻¹s⁻¹ | 0.22 M⁻¹s⁻¹ |
| Solubility in PBS | 45 mg/mL | 32 mg/mL |
| Thermal Stability | Stable ≤150°C | Stable ≤130°C |
Comparative Analysis with Alkyne Analogues
Reactivity in Click Chemistry
While Alkene-ethyl-PEG1-t-Butyl ester undergoes thiol-ene reactions, its alkyne counterpart (C₁₁H₁₈O₃, 198.26 g/mol) excels in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyne’s triple bond offers faster kinetics (k = 0.22 M⁻¹s⁻¹) but requires toxic Cu(I) catalysts, limiting in vivo applications.
Pharmacokinetic Profiles
The alkene derivative’s superior solubility (45 mg/mL vs. 32 mg/mL) reduces aggregation in biological fluids, extending plasma half-life to 8.2 hours in murine models.
Future Directions and Research Opportunities
Targeted Drug Delivery
Functionalizing the alkene group with tumor-specific ligands (e.g., folic acid) could enhance selective drug delivery. Preliminary in vivo trials show a 40% reduction in tumor volume when conjugated with doxorubicin.
Green Chemistry Innovations
Replacing AIBN with enzyme-mediated catalysts (e.g., lipases) may improve reaction sustainability. Recent experiments with Candida antarctica lipase B achieved 65% yield under aqueous conditions .
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